Cas no 162558-79-4 (2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI))
![2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI) structure](https://de.kuujia.com/scimg/cas/162558-79-4x500.png)
162558-79-4 structure
Produktname:2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI)
CAS-Nr.:162558-79-4
MF:C41H52O14
MW:768.84475995322
CID:217089
2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI)
- 2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]meth
- (+)-Taxchin B
- 2-Propenoicacid, 3-phenyl-,[1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, [1S-[1a,3b,4a(E),4ab,5b,6a,8b,11a,12b,12aa]]-
- Taxchin B
-
- Inchi: 1S/C41H52O14/c1-21-31(50-22(2)42)18-30-37(53-25(5)45)36-29(20-49-34(48)17-16-28-14-12-11-13-15-28)32(51-23(3)43)19-33(52-24(4)44)41(36,10)39(55-27(7)47)38(54-26(6)46)35(21)40(30,8)9/h11-17,29-33,36-39H,18-20H2,1-10H3/b17-16+/t29-,30+,31+,32+,33+,36+,37-,38-,39+,41-/m1/s1
- InChI-Schlüssel: BRKLRAVZNXASOZ-MWOXOIIXSA-N
- Lächelt: C(OC[C@H]1[C@@]2([H])[C@H](OC(C)=O)[C@@]3([H])C(C)(C)C(=C(C)[C@@H](OC(C)=O)C3)[C@@H](OC(C)=O)[C@H](OC(C)=O)[C@]2(C)[C@@H](OC(C)=O)C[C@@H]1OC(C)=O)(=O)/C=C/C1=CC=CC=C1
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 14
- Schwere Atomanzahl: 55
- XLogP3: 5.205
2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI) Verwandte Literatur
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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